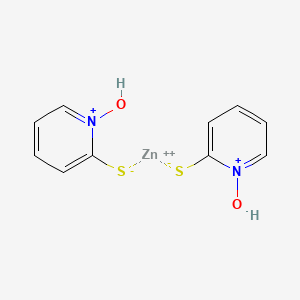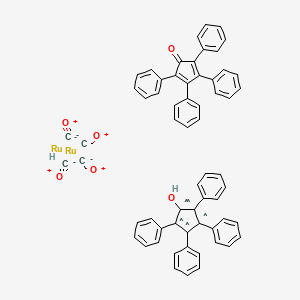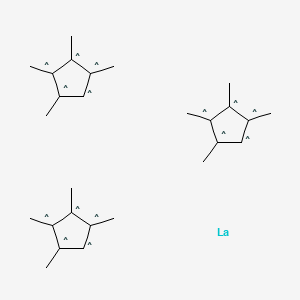
Diethyl (methylidyneammonio)methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (methylidyneammonio)methylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is also known by other names such as diethyl methylphosphonate and phosphonic acid, methyl-, diethyl ester . This compound is characterized by its phosphonate group, which is a key functional group in many biologically active molecules and industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (methylidyneammonio)methylphosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with methyl iodide under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H+CH3I→(C2H5O)2P(O)CH3+HI
The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydroiodic acid formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (methylidyneammonio)methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl phosphonate.
Reduction: It can be reduced to form diethyl phosphine.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diethyl phosphonate.
Reduction: Diethyl phosphine.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (methylidyneammonio)methylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (methylidyneammonio)methylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl methylphosphonate: Similar in structure but lacks the methylidyneammonio group.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of a methylidyneammonio group.
Uniqueness
Diethyl (methylidyneammonio)methylphosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C6H13NO3P+ |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
diethoxyphosphorylmethyl(methylidyne)azanium |
InChI |
InChI=1S/C6H13NO3P/c1-4-9-11(8,6-7-3)10-5-2/h3H,4-6H2,1-2H3/q+1 |
InChI-Schlüssel |
KHSFIJHHECVGHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C[N+]#C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)


